

# The Industrial Versatility of 4-Bromophenol: A Technical Guide

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## Compound of Interest

Compound Name: 4-Bromophenol

Cat. No.: B116583

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An In-depth Examination of a Key Chemical Intermediate for Researchers, Scientists, and Drug Development Professionals

**4-Bromophenol**, a halogenated phenol, serves as a critical building block and versatile intermediate in a multitude of industrial applications. Its unique chemical structure, featuring a bromine atom at the para position to a hydroxyl group on a benzene ring, imparts specific reactivity that is highly valued in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the industrial uses of **4-bromophenol**, with a focus on its applications in chemical synthesis, its role in the production of flame retardants, and its use as a disinfectant and preservative. Detailed experimental protocols, quantitative data, and process visualizations are presented to support researchers and professionals in the field.

## Physicochemical and Toxicological Profile

A thorough understanding of the physical, chemical, and toxicological properties of **4-bromophenol** is paramount for its safe and effective industrial application. This data is summarized in the tables below.

Table 1: Physicochemical Properties of **4-Bromophenol**

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrO	[3]
Molecular Weight	173.01 g/mol	[3]
Appearance	White to off-white crystalline solid	[3]
Melting Point	63-67 °C	[3]
Boiling Point	235-238 °C	[3]
Density	1.840 g/cm <sup>3</sup> at 15 °C	[2]
Vapor Pressure	0.01 mmHg at 25 °C	[2]
log Kow (logP)	2.59	[2]
Solubility	Slightly soluble in water; soluble in ethanol, ether, chloroform, and glacial acetic acid.	[3][4]

Table 2: Toxicological Data for **4-Bromophenol**

Test	Species	Route	Value	Reference
LD50	Mouse	Oral	523 mg/kg	[1][2]
LD50	Mouse	Intraperitoneal	411 mg/kg	[5]
Dermal LD50 (ATE)	-	Dermal	1,100 mg/kg	[1]
Inhalative LC50/4 h (ATE)	-	Inhalation	1.5 mg/l	[1]

Table 3: Spectral Data for **4-Bromophenol**

Technique	Key Features	Reference
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ 7.45 – 7.27 (m, 2H), 6.84–6.63 (m, 2H), 5.37 (br, 1H)	[6]
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	$\delta$ 154.69, 132.57, 117.31, 112.96	[6]
IR (KBr pellet)	Broad band centered around 3400 $\text{cm}^{-1}$ (O-H stretch)	[7][8]
Mass Spec (EI)	m/z 172 (M+), 174 (M+2)	[2]

## Core Industrial Applications

### Intermediate in Pharmaceutical and Agrochemical Synthesis

The primary industrial application of **4-bromophenol** lies in its role as a versatile intermediate for the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its utility stems from the presence of two reactive sites: the hydroxyl group and the carbon-bromine bond.

The bromine atom at the para-position makes **4-bromophenol** an excellent substrate for various palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Buchwald-Hartwig amination reactions.[3] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for building the molecular scaffolds of many drugs and pesticides.[3]

This protocol describes the synthesis of 4-phenylphenol, a valuable intermediate, via a Suzuki-Miyaura coupling reaction.

Materials:

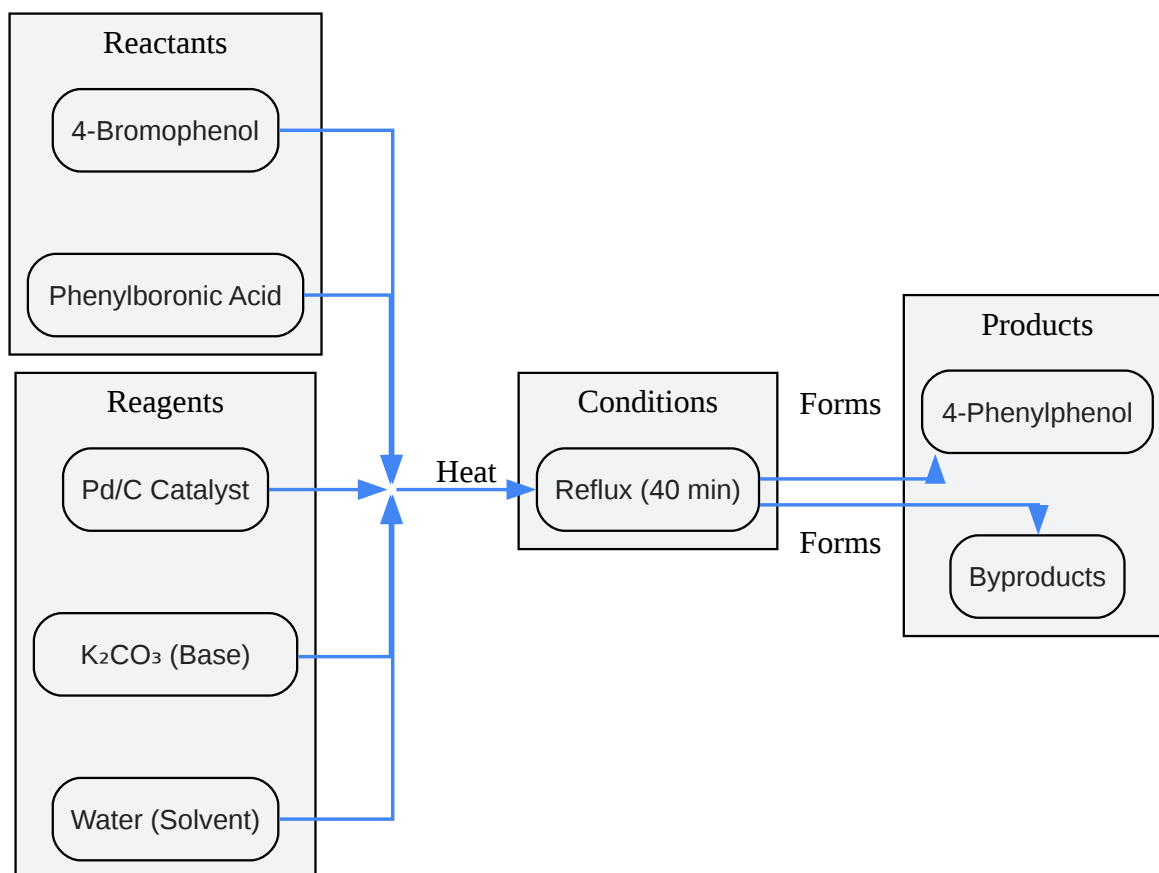
- **4-Bromophenol**
- Phenylboronic acid

- Palladium on carbon (10% Pd/C)
- Potassium carbonate ( $K_2CO_3$ )
- Methanol
- Water
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and hotplate
- Filtration apparatus
- Recrystallization apparatus

Procedure:[9]

- To a round-bottom flask, add **4-bromophenol** (0.20 mmol, 0.034 g), phenylboronic acid (0.20 mmol, 0.024 g), and potassium carbonate (0.60 mmol, 0.082 g).
- Add 10% Pd/C catalyst.
- Add 2.0 mL of water to the mixture.
- The reaction mixture is heated to reflux for approximately 40 minutes.
- After cooling to room temperature, the mixture is filtered to remove the catalyst.
- The crude product is recrystallized from a 50:50 methanol/water mixture.
- The resulting crystals of 4-phenylphenol are collected by filtration and dried.

Expected Yield: 21.75%[9]



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Diagram 1: Suzuki Coupling of **4-Bromophenol**.

This general protocol can be adapted for the C-N coupling of **4-bromophenol** with various amines.

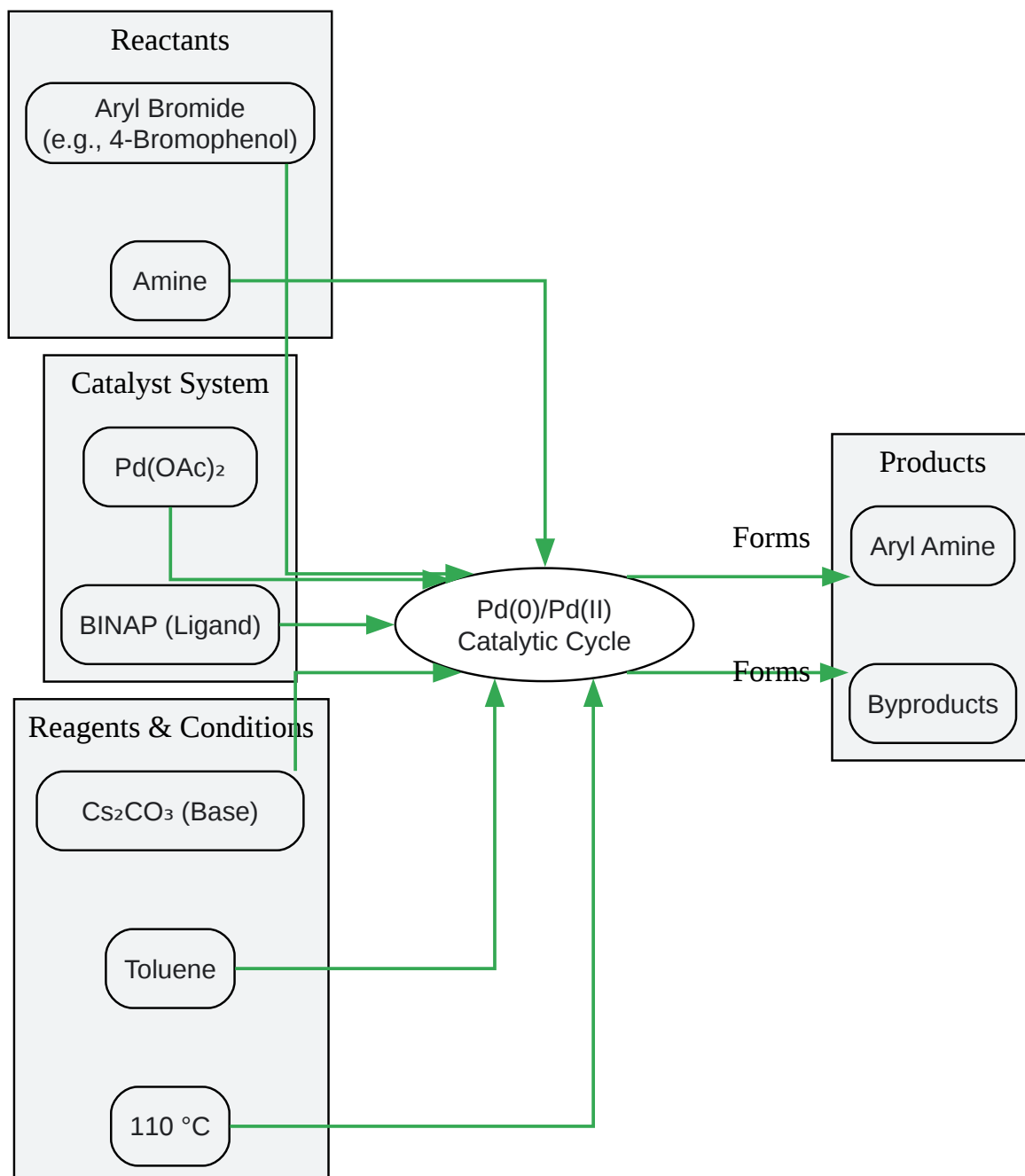
Materials:[10]

- Aryl bromide (e.g., **4-Bromophenol**) (1 equiv.)
- Amine (1.5 equiv.)
- Cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>) (10 equiv.)

- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ ) (0.05 equiv.)
- BINAP (0.08 equiv.)
- Toluene
- Schlenk flask
- Inert atmosphere (Nitrogen or Argon)
- Magnetic stirrer and hotplate
- Filtration apparatus (Celite)
- Rotary evaporator
- Silica gel column for purification

Procedure:[[10](#)]

- In a Schlenk flask under an inert atmosphere, combine the aryl bromide (1 equiv.), amine (1.5 equiv.),  $\text{Cs}_2\text{CO}_3$  (10 equiv.),  $\text{Pd}(\text{OAc})_2$  (0.05 equiv.), and BINAP (0.08 equiv.).
- Add toluene (10 volumes).
- Degas the mixture.
- Stir the mixture at 110 °C for 8 hours under the inert atmosphere.
- After the reaction is complete, cool the mixture and filter through Celite.
- Concentrate the filtrate under reduced pressure.
- Purify the resulting residue by silica gel column chromatography to obtain the desired aryl amine.

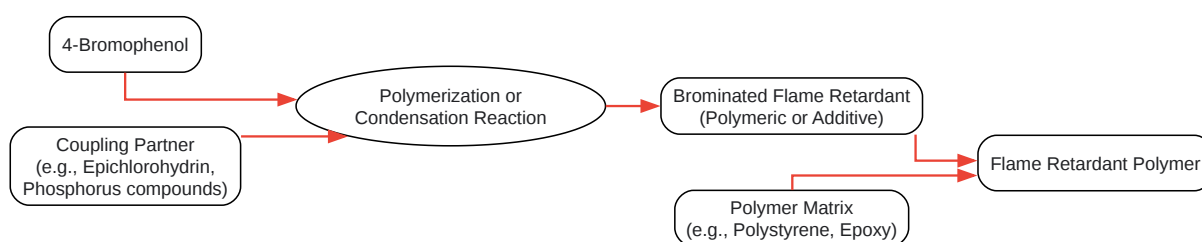


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Diagram 2: Buchwald-Hartwig Amination.

## Precursor for Flame Retardants

Brominated compounds are widely used as flame retardants in various materials like plastics, textiles, and electronics to reduce their flammability. **4-Bromophenol** can serve as a precursor in the synthesis of more complex brominated flame retardants. The bromine atom in the molecule can interfere with the combustion process in the gas phase, thereby inhibiting the spread of fire.[5] While specific industrial processes for producing flame retardants directly from **4-bromophenol** are proprietary, a general synthesis pathway involves the reaction of **4-bromophenol** with other molecules to build larger, more stable brominated compounds that can be incorporated into polymers.



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Diagram 3: General Synthesis of Flame Retardants.

## Use in Disinfectants and Preservatives

Phenolic compounds are known for their antimicrobial properties and have been used as disinfectants and preservatives for many years.[8] **4-Bromophenol** exhibits such properties and finds application in the formulation of disinfectants.[11] Its production and use as a disinfectant may lead to its release into the environment through various waste streams.[11] The antimicrobial action of phenols generally involves membrane damage, leading to the leakage of intracellular components.[8]

## Synthesis of 4-Bromophenol

The industrial production of **4-bromophenol** is primarily achieved through the direct bromination of phenol. The reaction conditions can be controlled to favor the formation of the para-substituted product over the ortho-isomer.



This protocol describes a laboratory-scale synthesis of **4-bromophenol**.

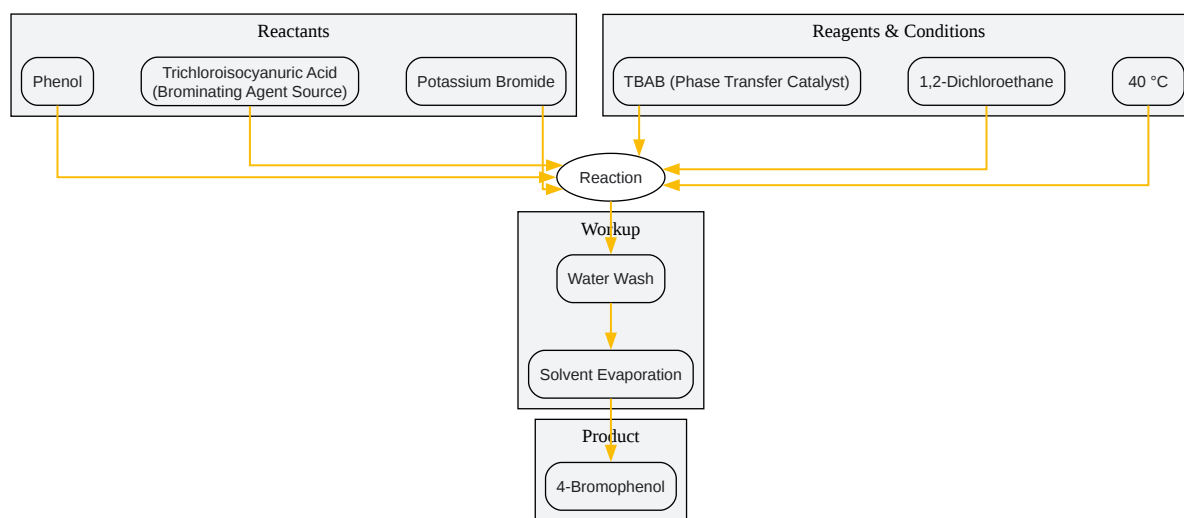
Materials:[6]

- Phenol
- Tetrabutylammonium bromide (TBAB)
- Potassium bromide (KBr)
- 1,2-Dichloroethane
- Trichloroisocyanuric acid
- Three-neck flask
- Magnetic stirrer and hotplate
- Water bath
- Separatory funnel
- Rotary evaporator

Procedure:[6]

- In a three-neck flask, add phenol (4.33 g, 0.046 mmol), TBAB (7.45 g, 0.023 mmol), KBr (8.26 g, 0.069 mmol), and 1,2-dichloroethane (20 mL).
- Stir the mixture at 40 °C.
- Prepare a solution of trichloroisocyanuric acid (17.80 g, 0.060 mmol) in 1,2-dichloroethane (40 mL).
- Add the trichloroisocyanuric acid solution to the reaction mixture.
- After the reaction is complete, wash the reaction mixture with water.
- Separate the organic layer and evaporate the solvent to obtain the product.

Yield: 93% (with 99% HPLC purity)[6]



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